1-[3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl]methanamine hydrochloride
Description
The compound 1-[3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl]methanamine hydrochloride features a pyrazole core substituted with a dihydrobenzofuran moiety at position 3, a phenyl group at position 1, and a methanamine group at position 4, which is protonated as a hydrochloride salt.
Properties
IUPAC Name |
[3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1-phenylpyrazol-4-yl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O.ClH/c1-13-9-15-10-14(7-8-18(15)23-13)19-16(11-20)12-22(21-19)17-5-3-2-4-6-17;/h2-8,10,12-13H,9,11,20H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOZKAOBBSWNRHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C3=NN(C=C3CN)C4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl]methanamine hydrochloride is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes a benzofuran moiety and a pyrazole ring, which are known for their diverse biological activities. The molecular formula is with a molecular weight of approximately 290.82 g/mol.
Structural Representation
| Property | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 290.82 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Anticancer Activity
Research indicates that derivatives of pyrazole compounds often exhibit significant anticancer properties. For instance, compounds similar to the one have been shown to induce apoptosis in various cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer) cells.
Case Study:
In a study evaluating the cytotoxic effects of related pyrazole derivatives, it was found that certain analogs exhibited IC50 values in the low micromolar range against MCF-7 cells, suggesting potential for further development as anticancer agents .
Anti-inflammatory Effects
Compounds containing benzofuran structures have been associated with anti-inflammatory activity. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX.
Mechanism of Action:
The anti-inflammatory effects may be mediated through the modulation of signaling pathways involving NF-kB and MAPK, leading to decreased expression of inflammatory mediators .
Antimicrobial Properties
Some studies suggest that compounds with similar structures possess antimicrobial activity against various pathogens. The presence of the pyrazole ring is thought to enhance this activity by disrupting microbial cell membranes or inhibiting essential microbial enzymes.
The mechanisms through which this compound exerts its biological effects are likely multifaceted:
- Receptor Interaction: The compound may interact with specific receptors involved in cell signaling pathways.
- Enzyme Inhibition: It could inhibit key enzymes associated with disease processes, particularly in cancer and inflammation.
- Gene Regulation: The compound may influence gene expression related to apoptosis and cell proliferation.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful.
| Compound Name | Anticancer Activity (IC50) | Anti-inflammatory Activity | Antimicrobial Activity |
|---|---|---|---|
| 1-[3-(2-methylbenzofuran)]methanamine | 15 µM (MCF-7) | Moderate | Yes |
| 4-(2-Methylbenzofuran)-pyrazole derivative | 10 µM (A549) | High | Moderate |
| 1-[3-(benzofuran)-pyrazole] | 20 µM (MCF-7) | Low | Yes |
Comparison with Similar Compounds
Key Observations :
- The target compound shares the pyrazole core with ’s benzofuran-pyrazole hybrid but differs in substituents (dihydrobenzofuran vs. benzofuranone).
- Methanamine hydrochloride derivatives (e.g., ) highlight the importance of protonated amine groups for solubility and bioavailability .
2.2. Physicochemical Properties
- Solubility : Hydrochloride salts (e.g., target compound, ) are typically water-soluble due to ionic character, whereas neutral heterocycles (e.g., ) may require organic solvents.
- Lipophilicity : The dihydrobenzofuran group in the target compound likely enhances lipophilicity compared to pyridinyl ( ) or methoxybenzyl ( ) analogs.
2.3. Pharmacological Activities
- Pyrazole derivatives ( ) are associated with analgesic, anti-inflammatory, and antimicrobial activities . The dihydrobenzofuran moiety in the target compound may modulate receptor binding (e.g., serotonin or dopamine receptors) due to structural similarity to bioactive benzofurans.
- Imidazole derivatives ( ) often exhibit antifungal or antiviral properties, but the target compound’s pyrazole core suggests divergent targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
